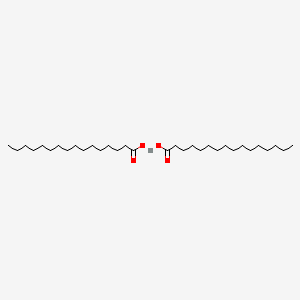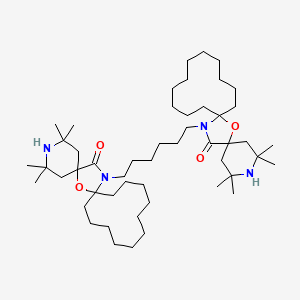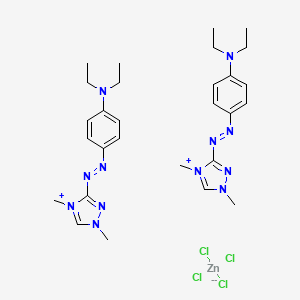![molecular formula C31H35ClN2O9S B12698949 (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol CAS No. 93665-46-4](/img/structure/B12698949.png)
(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzocbenzothiepin moiety, a piperazine ring, and a butenedioic acid group. Its intricate structure allows it to participate in a variety of chemical reactions and interact with different biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the benzocbenzothiepin moiety : This can be achieved through a series of cyclization reactions involving appropriate precursors.
- Introduction of the piperazine ring : This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the benzocbenzothiepin structure.
- Attachment of the butenedioic acid group : This can be done through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the benzocbenzothiepin moiety, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can occur at the double bonds or the benzocbenzothiepin moiety, resulting in the formation of reduced derivatives.
- Substitution : The piperazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Oxidizing agents : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
- Reducing agents : Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
- Nucleophiles : Such as amines or alkoxides for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully or partially reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various reactions, making it valuable for developing new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological targets. Its structure allows it to bind to specific proteins or enzymes, making it a useful tool for studying biochemical pathways and mechanisms.
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it may have applications in treating certain diseases or conditions.
Industry: In industry, the compound is used in the development of new materials and products. Its unique properties make it valuable for creating specialized chemicals and materials with specific functions.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity.
Properties
CAS No. |
93665-46-4 |
|---|---|
Molecular Formula |
C31H35ClN2O9S |
Molecular Weight |
647.1 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H27ClN2OS.2C4H4O4/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27;2*5-3(6)1-2-4(7)8/h1-2,4-8,16,27H,3,9-15,17H2;2*1-2H,(H,5,6)(H,7,8)/b21-6-;2*2-1- |
InChI Key |
VZEBNVGZOAJPRG-FLSZDDNNSA-N |
Isomeric SMILES |
C1N(CCN(C1)CCO)CC/C=C/2\C3=C(SCC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


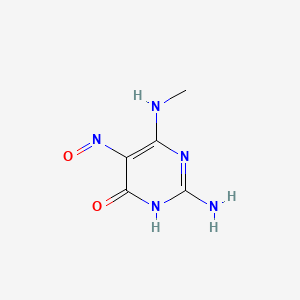
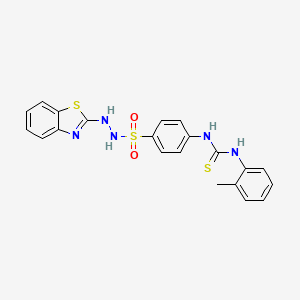

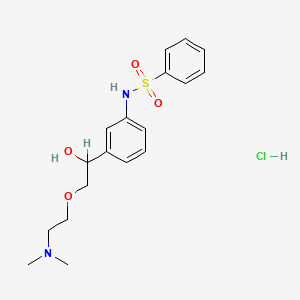
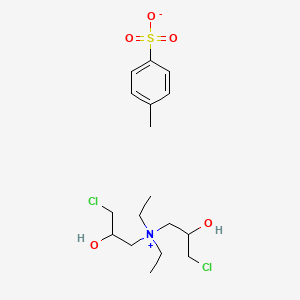
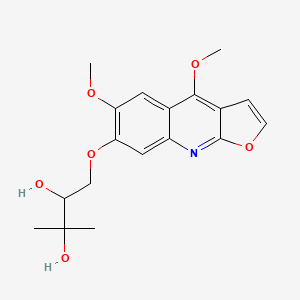

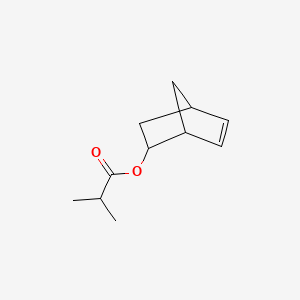
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)
